molecular formula C21H18N4O6S B3938508 N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No. B3938508
M. Wt: 454.5 g/mol
InChI Key: RBGFIVHFBNTELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as EN-9, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EN-9 belongs to the class of thiosemicarbazones, which have been extensively studied for their potential therapeutic applications.

Mechanism of Action

EN-9 exerts its pharmacological effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. The compound binds to the active site of the enzyme and prevents the conversion of ribonucleotides to deoxyribonucleotides, which are required for DNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
EN-9 has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. The compound also inhibits the growth and proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, EN-9 has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.

Advantages and Limitations for Lab Experiments

EN-9 has several advantages as a potential therapeutic agent, including its potent antitumor, antimalarial, and antimycobacterial activity. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to determine the optimal dosage and administration route of EN-9 for different diseases.

Future Directions

EN-9 has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Some future directions for research on EN-9 include:
1. Development of novel formulations to improve its solubility and bioavailability.
2. Evaluation of its efficacy in combination with other chemotherapeutic agents.
3. Investigation of its mechanism of action in different diseases.
4. Identification of biomarkers for patient selection and monitoring of treatment response.
5. Evaluation of its toxicity and safety profile in animal models and clinical trials.
Conclusion:
EN-9 is a synthetic compound that has shown promising results as a potential therapeutic agent in various diseases. The compound exhibits potent antitumor, antimalarial, and antimycobacterial activity by inhibiting the activity of ribonucleotide reductase. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify its optimal dosage and administration route for different diseases. EN-9 has the potential to become a valuable addition to the arsenal of drugs used in the treatment of cancer, malaria, and tuberculosis.

Scientific Research Applications

EN-9 has been studied for its potential therapeutic applications in various diseases such as cancer, malaria, and tuberculosis. The compound has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. EN-9 has also been shown to have antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria. In addition, EN-9 has been reported to have antimycobacterial activity against Mycobacterium tuberculosis, the bacterium responsible for causing tuberculosis.

properties

IUPAC Name

N-[4-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O6S/c1-2-30-17-10-5-13(12-16(17)25(28)29)19(26)24-21(32)23-15-8-6-14(7-9-15)22-20(27)18-4-3-11-31-18/h3-12H,2H2,1H3,(H,22,27)(H2,23,24,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGFIVHFBNTELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-[4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.